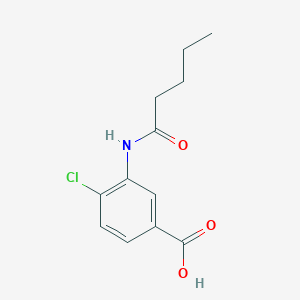![molecular formula C18H20N2O3 B5194650 N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the 1980s and has since been investigated for its potential as a cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce apoptosis, or programmed cell death, in tumor cells. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, as well as other immune system components, such as natural killer cells and macrophages. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide is that it has been extensively studied for its anti-tumor properties, and its mechanism of action is relatively well understood. This makes it a valuable tool for investigating the immune system and the role of cytokines in cancer therapy. However, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has some limitations for lab experiments. It can be difficult to work with, as it is a highly reactive molecule that can degrade quickly. Additionally, its anti-tumor properties have not yet been fully translated into clinical applications.
Orientations Futures
There are several future directions for research on N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide. One area of interest is the development of more stable analogs of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide that can be used in clinical applications. Another area of interest is the investigation of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, there is interest in investigating the potential of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxybenzoyl chloride with 2-amino-2-oxoethylamine hydrochloride in the presence of triethylamine. The resulting product is then reacted with 2,5-dimethylaniline to yield N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been investigated for its potential to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-[2-(2,5-dimethylanilino)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-8-13(2)16(9-12)20-17(21)11-19-18(22)14-5-4-6-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTPJKWNCJIZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)


![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)
![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![diethyl 5-({[3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5194641.png)